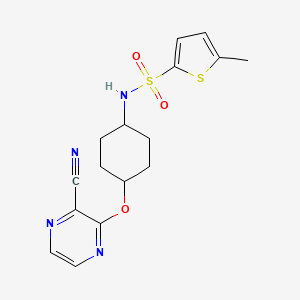
N-((1R,4R)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophen-2-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H18N4O3S2 and its molecular weight is 378.47. The purity is usually 95%.
BenchChem offers high-quality N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- N-((1R,4R)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophen-2-sulfonamid hat sich als potenzieller Antikrebswirkstoff gezeigt. Forscher untersuchen seine Fähigkeit, bestimmte Krebszellwege zu hemmen, wie z. B. Angiogenese und Zellproliferation. Präklinische Studien deuten darauf hin, dass es das Tumorwachstum und die Metastasierung beeinträchtigen kann .
Antikrebs-Eigenschaften
Diese Anwendungen unterstreichen die Vielseitigkeit der Verbindung und ihre potenziellen Auswirkungen auf verschiedene wissenschaftliche Disziplinen. Weitere Forschungsarbeiten und klinische Studien sind unerlässlich, um seine Wirkmechanismen und die therapeutische Wirksamkeit vollständig zu verstehen . Wenn Sie weitere Informationen benötigen oder Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Biologische Aktivität
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₈N₄O₂S
- Molecular Weight : Approximately 342.4154 g/mol
- CAS Number : 2034203-74-0
The structure includes a cyclohexyl group substituted with a cyanopyrazinyl ether and a methylthiophene sulfonamide moiety, which are crucial for its biological interactions.
Preliminary studies have indicated that N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide may interact with various biological targets. The exact mechanisms are still under investigation, but potential pathways include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation .
- Modulation of Signaling Pathways : Interaction with specific receptors or enzymes involved in signaling pathways may influence cellular responses related to growth and apoptosis.
- Antioxidant Properties : Compounds with similar thiophene structures have exhibited antioxidant activity, suggesting a potential role in reducing oxidative stress within cells.
In Vitro Studies
Research has focused on the compound's effects on various cell lines. For instance:
- Cell Proliferation Inhibition : Studies indicate that this compound may inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction.
- Tyrosinase Inhibition : Analogous compounds have demonstrated significant inhibition of tyrosinase activity, which is crucial for melanin production. This suggests that N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide could have applications in dermatological treatments .
Case Studies
- Cyclin-dependent Kinase Inhibition :
- Antioxidant Activity :
Comparative Analysis
A comparative analysis of structurally similar compounds reveals insights into the biological activity of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1R,4R)-4-(3-cyanopyrazin-2-yloxy)cyclohexyl)-2-(thiophen-2-yloxy)acetamide | Thiophene instead of methylthio | Potentially different pharmacological profile |
| N-(1R,4R)-4-(3-amino-propanamido)cyclohexyl)-2,2-difluorobenzo[d][1,3]dioxole | Difluorobenzo structure | Enhanced lipophilicity |
| N-(1R,4R)-4-(3-methoxyphenoxy)cyclohexyl)-2-(3-methoxyphenoxy)acetamide | Methoxy groups | Different electronic properties affecting activity |
Future Directions
Further studies are necessary to elucidate the precise mechanisms of action and therapeutic potential of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-5-methylthiophene-2-sulfonamide. Key areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : Detailed investigations into the interaction with specific molecular targets.
- Pharmacokinetics and Toxicology : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-11-2-7-15(24-11)25(21,22)20-12-3-5-13(6-4-12)23-16-14(10-17)18-8-9-19-16/h2,7-9,12-13,20H,3-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSDTBHBLQBVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














